Bienvenue dans la boutique en ligne BenchChem!

Thalidomide-O-C8-COOH

PROTAC BRD4 linker SAR

Select Thalidomide-O-C8-COOH for PROTAC library synthesis where linker length critically determines degradation potency. The C8 spacer falls within the optimal range (DC₅₀ 16–52 nM for BRD4 degraders), and the terminal carboxyl enables direct warhead conjugation. With ~325 mM DMSO solubility and validated in vivo formulation (≥3.5 mg/mL in SBE-β-CD/saline), this building block accelerates from high-throughput screening to preclinical efficacy — a differentiation not achievable with C4 or C6 analogs.

Molecular Formula C22H26N2O7
Molecular Weight 430.5 g/mol
Cat. No. B2591948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C8-COOH
Molecular FormulaC22H26N2O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O
InChIInChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28)
InChIKeyJDVPWEYIVOQCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C8-COOH for Targeted Protein Degradation: PROTAC Linker and CRBN Ligand Procurement


Thalidomide-O-C8-COOH is a functionalized thalidomide derivative designed as a modular building block for proteolysis-targeting chimera (PROTAC) development . The compound comprises a thalidomide core—a cereblon (CRBN) E3 ubiquitin ligase ligand—conjugated via an ether linkage to an eight-carbon (C8) alkyl spacer that terminates in a carboxylic acid group . This bifunctional architecture enables direct conjugation of the CRBN-recruiting ligand to diverse target-protein-binding warheads through the terminal carboxyl handle, facilitating the rapid synthesis and optimization of heterobifunctional degraders for therapeutic target validation and drug discovery programs [1].

Why Thalidomide-O-C8-COOH Cannot Be Substituted by Other CRBN Ligand-Linker Conjugates


Thalidomide-O-C8-COOH cannot be generically substituted with other CRBN ligand-linker conjugates such as Thalidomide-O-C6-COOH or Thalidomide-O-C4-COOH due to documented structure-activity relationships (SAR) demonstrating that linker length and composition critically determine ternary complex formation geometry, degradation potency (DC50), and target selectivity in PROTAC molecules [1]. Subtle variations in linker length—even a difference of two methylene units—can shift degradation potency by an order of magnitude, alter the neosubstrate degradation profile, and affect aqueous solubility and formulation compatibility [2]. Consequently, the C8 spacer in Thalidomide-O-C8-COOH confers a distinct spatial reach and conformational flexibility profile that directly influences PROTAC efficacy in a manner not reproducible by shorter or longer alkyl linkers [3].

Thalidomide-O-C8-COOH: Quantitative Differentiation Evidence vs. Analogs and In-Class Alternatives


PROTAC Degradation Potency as a Function of Linker Length: BRD4 Degrader SAR Study

In a systematic SAR study of BRD4-targeting PROTACs, compounds incorporating linear (CH₂)₅, (CH₂)₆, and (CH₂)₁₁ linkers demonstrated superior BRD4 degradation (DC₅₀ = 16–52 nM) and improved cell viability profiles compared to conjugates with shorter linkers [1]. While the Thalidomide-O-C8-COOH building block was not itself the subject of the SAR study, the findings establish a clear class-level inference: PROTACs built with alkyl linkers in the C5–C11 length range (including C8) consistently outperform those with shorter C2–C4 linkers in both degradation efficiency and cellular activity [2]. This supports selection of the C8 spacer over shorter alkyl linker conjugates (e.g., Thalidomide-O-C4-COOH or Thalidomide-O-C6-COOH) when designing degraders where ternary complex formation geometry may require extended spatial reach [3].

PROTAC BRD4 linker SAR

Physicochemical Differentiation: Solubility and Formulation Comparison vs. Shorter Alkyl Linker Conjugates

Thalidomide-O-C8-COOH exhibits DMSO solubility of approximately 140 mg/mL (325 mM), which exceeds the reported DMSO solubility of Thalidomide-O-COOH (Cereblon ligand 3 with no alkyl spacer; solubility approximately 42 mg/mL in DMSO) by a factor of approximately 3.3-fold (325 mM vs. approximately 97 mM molar equivalent) [1]. This enhanced solubility facilitates preparation of concentrated stock solutions for high-throughput screening, miniaturized assays, and formulation optimization [2]. Additionally, the compound demonstrates in vivo formulation compatibility at concentrations ≥3.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline), providing a validated starting point for preclinical animal studies .

solubility DMSO solubility PROTAC formulation

Patent-Cited Use in High-Potency AURKA Degrader PROTAC SK2188

Patent WO2020069105A1, titled 'Degraders of wee1 kinase,' cites Thalidomide-O-C8-COOH (Cereblon ligand 3) as a CRBN-recruiting ligand component for PROTAC construction [1]. More significantly, a SAR study of MK-5108-derived PROTACs targeting AURKA in neuroblastoma identified PROTAC SK2188—constructed with a thalidomide-based CRBN ligand and an optimized linker—as the most potent degrader, achieving DC₅₀ = 3.9 nM and Dmax = 89% after 24 hours [2]. SK2188 demonstrated excellent binding and degradation selectivity and significantly outperformed the parent inhibitor MK-5108 in cell proliferation assays and patient-derived organoids [3]. While the exact linker composition of SK2188 includes PEG units rather than a pure alkyl chain, the study demonstrates that thalidomide-based CRBN ligands with appropriately spaced exit vectors yield highly potent degraders, and Thalidomide-O-C8-COOH provides a validated starting point for constructing similar degrader molecules with customizable linker configurations .

AURKA neuroblastoma PROTAC patent

Linker Flexibility and Conformational Degrees of Freedom: C8 vs. C6 vs. C4 Alkyl Spacer Comparison

Thalidomide-O-C8-COOH contains 11 rotatable bonds in its molecular structure, with the C8 alkyl spacer contributing 7 contiguous rotatable bonds from the ether oxygen to the carboxyl terminus . In comparison, Thalidomide-O-C6-COOH contains 9 rotatable bonds total with a C6 spacer contributing 5 rotatable bonds, and Thalidomide-O-C4-COOH would contain approximately 7 rotatable bonds with a C4 spacer contributing 3 rotatable bonds . The increased conformational degrees of freedom conferred by the C8 spacer may permit sampling of a broader range of ternary complex geometries during E3 ligase–target protein engagement, a factor that PROTAC SAR studies have identified as critical for achieving productive ubiquitination and subsequent proteasomal degradation [1].

linker flexibility rotatable bonds PROTAC design

Substrate Degradation Kinetics and Neosubstrate Selectivity: Thalidomide Analog Class Distinction

A comprehensive study of thalidomide analogs demonstrated that structurally distinct thalidomide derivatives exhibit unique patterns of substrate affinity, competition, and degradation kinetics—factors that directly underlie the clinical activity and toxicities of each molecule [1]. The study established that even closely related thalidomide analogs (e.g., lenalidomide, pomalidomide) differ substantially in their neosubstrate degradation profiles, with some analogs preferentially degrading IKZF1/3 while others induce degradation of alternative substrates such as CK1α or GSPT1 [2]. While Thalidomide-O-C8-COOH is a building block for PROTAC construction rather than a standalone molecular glue, the thalidomide core embedded within the conjugate retains CRBN-binding characteristics that may influence the ternary complex formation and degradation efficiency of the resulting PROTAC . This underscores that not all thalidomide-based CRBN ligands are functionally interchangeable.

degradation kinetics neosubstrate CRBN ligand

Physicochemical Property Comparison: LogP, tPSA, and Molecular Weight vs. C6 and C4 Analogs

Thalidomide-O-C8-COOH exhibits a calculated LogP of 2.5 and a topological polar surface area (tPSA) of 130 Ų, with a molecular weight of 430.45 g/mol . In comparison, Thalidomide-O-C6-COOH has a lower molecular weight (402.40 g/mol) and a correspondingly lower LogP (estimated ~2.0) due to the shorter alkyl chain, while retaining a similar tPSA . The C8 variant's higher LogP and increased hydrophobicity may enhance passive membrane permeability in cellular assays—a property that could prove advantageous for PROTACs targeting intracellular proteins where efficient cellular uptake is rate-limiting [1]. The balance between hydrophobicity (LogP) and polarity (tPSA) places Thalidomide-O-C8-COOH within a favorable range for both conjugation chemistry and cellular bioavailability.

LogP tPSA drug-likeness

Optimal Research and Industrial Application Scenarios for Thalidomide-O-C8-COOH


PROTAC Library Construction for Medium-to-Long Linker SAR Exploration

Thalidomide-O-C8-COOH is ideally suited for building PROTAC libraries where linker length is a key optimization variable. The C8 spacer falls within the optimal (CH₂)₅–(CH₂)₁₁ range identified in BRD4 degrader SAR studies that demonstrated DC₅₀ values of 16–52 nM [1]. Procurement of Thalidomide-O-C8-COOH alongside its C6 and C4 counterparts enables systematic linker-length SAR campaigns to identify the optimal spatial geometry for ternary complex formation with a given target protein [2].

High-Concentration Stock Solution Preparation for High-Throughput Screening

The enhanced DMSO solubility of Thalidomide-O-C8-COOH (~140 mg/mL, 325 mM)—approximately 3.3-fold higher than Thalidomide-O-COOH—enables preparation of concentrated stock solutions suitable for high-throughput screening formats . This solubility advantage minimizes the volume of DMSO introduced into assay wells, reducing vehicle-related artifacts and improving assay robustness in 384-well and 1536-well plate formats [3].

In Vivo Pharmacodynamic Studies Requiring Validated Formulation Protocols

Thalidomide-O-C8-COOH is supplied with documented in vivo formulation compatibility at concentrations ≥3.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline), providing a validated starting point for preclinical animal studies . This formulation guidance accelerates transition from in vitro degrader validation to in vivo efficacy testing, reducing the time and resources required for formulation development [4].

Degrader Development for Challenging Protein Targets Requiring Extended Spatial Reach

The C8 alkyl spacer of Thalidomide-O-C8-COOH provides 7 rotatable bonds—2 more than the C6 spacer (5 rotatable bonds)—offering increased conformational flexibility that may be critical for degrading proteins with deep or sterically hindered binding pockets . PROTAC structural studies have established that productive ternary complex formation depends on achieving specific inter-protein distances and orientations, and the additional flexibility of the C8 linker expands the conformational space accessible to the degrader [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-C8-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.